2-(Cyanomethyl)-5-nitrobenzonitrile is an organic compound characterized by its unique structure, which includes both a cyanomethyl group and a nitro group attached to a benzonitrile framework. This compound is significant in various chemical applications due to its reactivity and potential biological activities.
The compound can be synthesized through various methods, with the availability of starting materials such as ortho-nitrobenzonitriles and cyanomethyl derivatives. Its synthesis has been documented in several scientific studies and patents, highlighting its relevance in organic chemistry and medicinal applications.
2-(Cyanomethyl)-5-nitrobenzonitrile belongs to the class of nitriles, specifically nitro-substituted benzonitriles. It is classified based on its functional groups: the nitro group (-NO2) and the nitrile group (-C≡N), which influence its chemical behavior and applications.
The synthesis of 2-(Cyanomethyl)-5-nitrobenzonitrile typically involves a multi-step process that may include nitration, cyanomethylation, and other modifications. Common methods for synthesizing this compound include:
The molecular structure of 2-(Cyanomethyl)-5-nitrobenzonitrile can be represented as follows:
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#N
LDTIBYNKBROPSA-UHFFFAOYSA-N
2-(Cyanomethyl)-5-nitrobenzonitrile can participate in various chemical reactions due to the presence of both the nitro and nitrile functional groups. Key reactions include:
The mechanism of action for 2-(Cyanomethyl)-5-nitrobenzonitrile largely depends on its reactivity profile:
Property | Value |
---|---|
Molecular Formula | C10H6N2O2 |
Molecular Weight | 186.17 g/mol |
Melting Point | Varies (specific data needed) |
Solubility | Soluble in organic solvents |
2-(Cyanomethyl)-5-nitrobenzonitrile has several scientific uses, including:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9